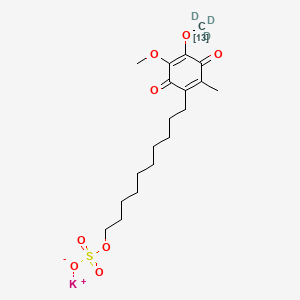
Idebenone Sulfate-13C,d3 Potassium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Idebenone Sulfate-13C,d3 Potassium Salt is a stable isotope-labeled compound used primarily in scientific research. It is an analogue of Idebenone, a synthetic derivative of ubiquinone (coenzyme Q10), known for its protective effects against cerebral ischemia and its applications in skin protection and regeneration. The molecular formula of this compound is C1813CH26D3KO8S, and it has a molecular weight of 460.60 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Idebenone Sulfate-13C,d3 Potassium Salt involves the incorporation of stable isotopes (13C and d3) into the Idebenone molecule. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in available sources. Typically, such compounds are produced in specialized facilities equipped to handle stable isotope labeling and complex organic synthesis. The production process would involve stringent quality control measures to ensure the purity and isotopic labeling accuracy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Idebenone Sulfate-13C,d3 Potassium Salt can undergo various chemical reactions, including:
Oxidation: As a ubiquinone derivative, it can participate in redox reactions.
Reduction: It can be reduced to its corresponding hydroquinone form.
Substitution: The sulfonate group can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted sulfonate derivatives.
Aplicaciones Científicas De Investigación
Idebenone Sulfate-13C,d3 Potassium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in isotopic labeling studies and analytical chemistry.
Biology: Investigated for its protective effects against oxidative stress and its role in cellular energy production.
Medicine: Studied for its potential therapeutic effects in neurodegenerative diseases and skin regeneration.
Industry: Utilized in the development of cosmetic formulations and as a research tool in pharmaceutical development.
Mecanismo De Acción
The mechanism of action of Idebenone Sulfate-13C,d3 Potassium Salt involves its role as an antioxidant and a modulator of cellular energy production. It targets mitochondrial pathways, reducing oxidative stress and enhancing cellular respiration. The compound’s protective effects against cerebral ischemia are attributed to its ability to scavenge reactive oxygen species and support mitochondrial function.
Comparación Con Compuestos Similares
Similar Compounds
Idebenone: The parent compound, known for its neuroprotective and antioxidant properties.
Coenzyme Q10 (Ubiquinone): A naturally occurring compound with similar antioxidant functions.
Mitoquinone: A mitochondria-targeted antioxidant with enhanced efficacy in reducing oxidative stress.
Uniqueness
Idebenone Sulfate-13C,d3 Potassium Salt is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. This labeling provides valuable insights into the compound’s metabolic pathways and interactions within biological systems.
Propiedades
Fórmula molecular |
C19H29KO8S |
|---|---|
Peso molecular |
460.6 g/mol |
Nombre IUPAC |
potassium;10-[5-methoxy-2-methyl-3,6-dioxo-4-(trideuterio(113C)methoxy)cyclohexa-1,4-dien-1-yl]decyl sulfate |
InChI |
InChI=1S/C19H30O8S.K/c1-14-15(17(21)19(26-3)18(25-2)16(14)20)12-10-8-6-4-5-7-9-11-13-27-28(22,23)24;/h4-13H2,1-3H3,(H,22,23,24);/q;+1/p-1/i2+1D3; |
Clave InChI |
HJMAHQSKAFCFNV-CMOUKOEPSA-M |
SMILES isomérico |
[2H][13C]([2H])([2H])OC1=C(C(=O)C(=C(C1=O)C)CCCCCCCCCCOS(=O)(=O)[O-])OC.[K+] |
SMILES canónico |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCOS(=O)(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13840011.png)
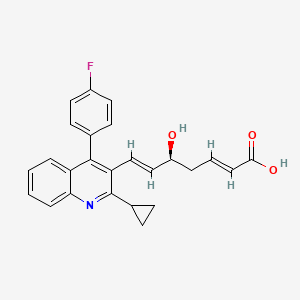
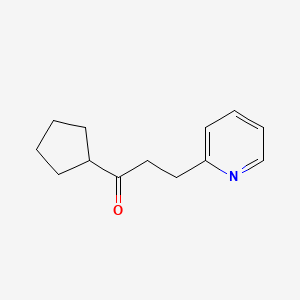
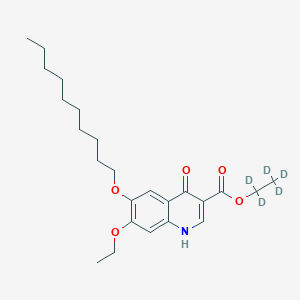
![N-[3-hydroxy-2-(4-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B13840034.png)
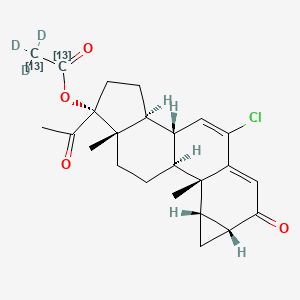
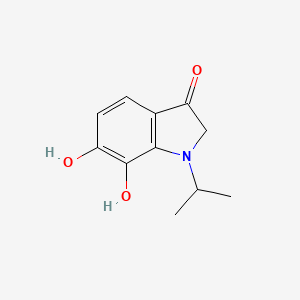
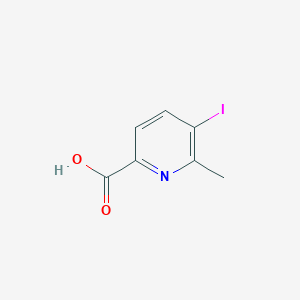
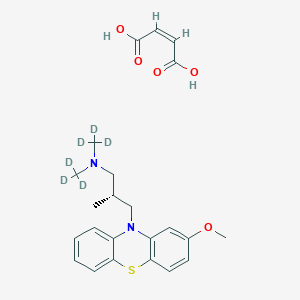
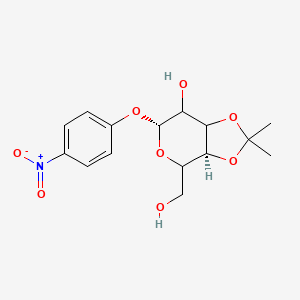

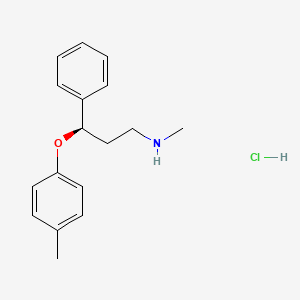
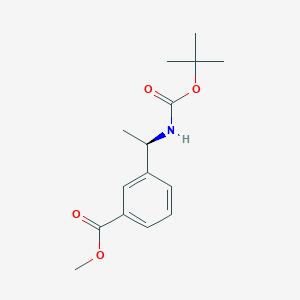
![[2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13840097.png)
